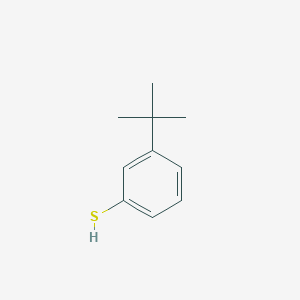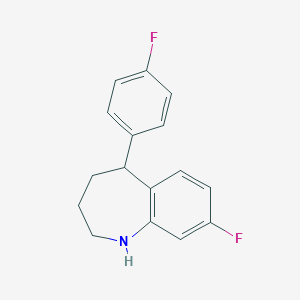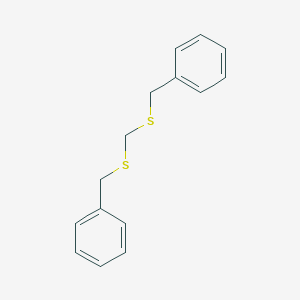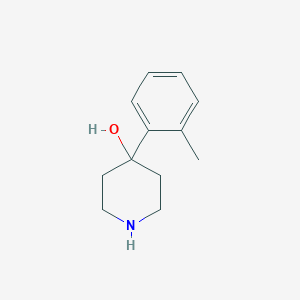
2-(4-(Trifluoromethoxy)phenoxy)acetic acid
Overview
Description
“2-(4-(Trifluoromethoxy)phenoxy)acetic acid” is a chemical compound with the molecular formula C9H7F3O4 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For example, the synthesis of the novel linker 2-(2-fluoro-4-hydroxymethyl-5-methoxy-phenoxy)acetic acid was achieved in 29% yield over seven steps, using nucleophilic aromatic substitutions on 2,4,5-trifluorobenzonitrile as key steps .Molecular Structure Analysis
The molecular structure of “2-(4-(Trifluoromethoxy)phenoxy)acetic acid” consists of a trifluoromethoxy group and a phenoxy group attached to an acetic acid molecule . The molecular weight of this compound is 236.145 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-(Trifluoromethoxy)phenoxy)acetic acid” include a density of 1.4±0.1 g/cm3, a boiling point of 282.2±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . The compound has a molar refractivity of 46.3±0.3 cm3, and it has 4 hydrogen bond acceptors and 1 hydrogen bond donor .Scientific Research Applications
Adsorption and Removal Studies
- Adsorption in Water Treatment : Studies on the adsorption behavior of phenoxy acetic acid herbicides, including 2-(4-(Trifluoromethoxy)phenoxy)acetic acid, demonstrate their removal from aqueous solutions using activated carbon. This process is influenced by factors like pH, temperature, and initial concentration, highlighting the potential of activated carbon in water treatment processes (Aksu & Kabasakal, 2004).
Agricultural Applications
- Herbicide Resistance in Agriculture : Research on the introgression of herbicide resistance, including resistance to phenoxy herbicides like 2-(4-(Trifluoromethoxy)phenoxy)acetic acid, in plants like radish has implications for developing herbicide-tolerant crops (Jugulam, Walsh, & Hall, 2014).
Pharmaceutical Research
- Anti-mycobacterial Agents : Phenoxy acetic acid derivatives, including 2-(4-(Trifluoromethoxy)phenoxy)acetic acid, have been synthesized and evaluated for their potential as anti-mycobacterial agents. This suggests a role in developing treatments for diseases like tuberculosis (Yar, Siddiqui, & Ali, 2006).
Chemical and Environmental Analysis
- Analytical Methods for Detection : Advanced analytical methods have been developed for detecting phenoxy acetic acid herbicides in environmental samples. This includes techniques like magnetic solid-phase extraction combined with liquid chromatography-tandem mass spectrometry, useful for monitoring environmental contamination (Yuan et al., 2018).
Environmental Impact and Biodegradation
- Biodegradation Potential : Research on the biodegradation of phenoxy herbicides, including 2-(4-(Trifluoromethoxy)phenoxy)acetic acid, emphasizes the role of microorganisms in breaking down these compounds in the environment. This is important for assessing the ecological impact of herbicide use and developing sustainable agricultural practices (Serbent et al., 2019).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
properties
IUPAC Name |
2-[4-(trifluoromethoxy)phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O4/c10-9(11,12)16-7-3-1-6(2-4-7)15-5-8(13)14/h1-4H,5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSBEEUEIRDHCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351323 | |
| Record name | [4-(Trifluoromethoxy)phenoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Trifluoromethoxy)phenoxy)acetic acid | |
CAS RN |
72220-50-9 | |
| Record name | [4-(Trifluoromethoxy)phenoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 72220-50-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4-[2-(Dimethylamino)propyl]phenol](/img/structure/B188697.png)



